1-methyl-3-(piperidin-4-yl)-1H-indazole

Tautomerism Indazole chemistry Structural characterisation

1-Methyl-3-(piperidin-4-yl)-1H-indazole (CAS 1509109-40-3, molecular formula C₁₃H₁₇N₃, molecular weight 215.29 g/mol) is a heterocyclic building block belonging to the N1-alkylated, C3-piperidinyl-1H-indazole class. The compound features a 1-methyl-substituted indazole core that locks the molecule into the 1H-tautomeric form, eliminating the annular tautomeric ambiguity characteristic of unsubstituted indazoles.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
Cat. No. B13532561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(piperidin-4-yl)-1H-indazole
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=N1)C3CCNCC3
InChIInChI=1S/C13H17N3/c1-16-12-5-3-2-4-11(12)13(15-16)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3
InChIKeyHUDNRZUJGPUYQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-(piperidin-4-yl)-1H-indazole (CAS 1509109-40-3): Structural and Procurement Baseline for an N1-Methyl–Free Piperidine Indazole Building Block


1-Methyl-3-(piperidin-4-yl)-1H-indazole (CAS 1509109-40-3, molecular formula C₁₃H₁₇N₃, molecular weight 215.29 g/mol) is a heterocyclic building block belonging to the N1-alkylated, C3-piperidinyl-1H-indazole class . The compound features a 1-methyl-substituted indazole core that locks the molecule into the 1H-tautomeric form, eliminating the annular tautomeric ambiguity characteristic of unsubstituted indazoles [1]. Its piperidine ring bears a free secondary amine at the 4-position, providing a nucleophilic handle for further derivatisation such as acylation, sulfonylation, reductive amination, or urea formation. The compound is primarily supplied as a research intermediate (typical purity ≥95%) for medicinal chemistry campaigns targeting kinase inhibition and central nervous system disorders .

Intermediate role Research intermediate for kinase inhibitor and CNS chemistry campaigns
Tautomeric form N1-methyl locks indazole as 1H-tautomer, simplifying NMR and crystallography
Derivatisation handle Free piperidine NH enables direct acylation, sulfonylation, or reductive amination

Why 1-Methyl-3-(piperidin-4-yl)-1H-indazole Cannot Be Swapped with General 3-(Piperidinyl)-1H-indazole Analogues


Simple substitution of 1-methyl-3-(piperidin-4-yl)-1H-indazole with its closest positional isomer, 3-(1-methylpiperidin-4-yl)-1H-indazole (CAS 98294-53-2), or with the des-methyl analogue 3-(piperidin-4-yl)-1H-indazole (CAS 133455-10-4), introduces chemically meaningful differences that propagate through synthetic workflows and biological screening results. The N1-methyl group on the indazole ring fixes the tautomeric form, removing the 1H/2H equilibrium that can alter hydrogen-bonding patterns and complicate NMR characterisation and binding-mode interpretation [1]. Simultaneously, the free piperidine NH (pKa of conjugate acid ≈ 11.2) provides a nucleophilic site whose basicity and reactivity differ fundamentally from the tertiary N-methylpiperidine nitrogen (pKa ≈ 10.1) present in the positional isomer [2][3]. These structural distinctions affect the compound's suitability for downstream elaboration and its pharmacophoric profile, making interchange without re-optimisation potentially misleading.

Tautomeric ambiguity remains in des-methyl analogue
3-(Piperidin-4-yl)-1H-indazole retains 1H/2H equilibrium, complicating binding-mode interpretation and spectral reproducibility.
Reactivity diverges with N-methylpiperidine isomer
Positional isomer 3-(1-methylpiperidin-4-yl)-1H-indazole has a tertiary amine (pKa ~10.1) that cannot be directly functionalised; free NH reactivity is lost.
Hydrogen-bond donor topology shifts
In the isomer the H-bond donor is on the indazole NH, not the piperidine, altering pharmacophoric geometry and target engagement.

1-Methyl-3-(piperidin-4-yl)-1H-indazole: Head-to-Head Quantitative Differentiation Evidence


Tautomeric Fixation: N1-Methylation Eliminates Annular Tautomerism Present in 3-(Piperidin-4-yl)-1H-indazole

Unsubstituted 1H-indazoles exist in a dynamic equilibrium between 1H and 2H tautomers, with the 1H tautomer favoured by 2.3 kcal mol⁻¹ in the ground state [1]. This equilibrium introduces ambiguity in NMR assignment, crystallisation behaviour, and target-binding orientation. 1-Methyl-3-(piperidin-4-yl)-1H-indazole carries a methyl group at N1, producing a 'fixed form' model compound in which proton migration is eliminated [2]. The des-methyl analogue 3-(piperidin-4-yl)-1H-indazole (CAS 133455-10-4) retains the tautomeric equilibrium, whereas the target compound provides a single, structurally defined species. 1-Methylindazole is 3.2 kcal mol⁻¹ more stable than 2-methylindazole, confirming the thermodynamic preference for the N1-alkylated isomer and ruling out the 2H form [1].

Tautomeric state
Head-to-head
Target: fixed 1H vs Des-methyl: 1H/2H equilibrium
ΔG stabilisation 3.2 kcal/mol
Reduces tautomeric uncertainty in structural studies
Reported energetic preference for 1H form over 2H
Tautomerism Indazole chemistry Structural characterisation

Free Piperidine NH vs. N-Methylpiperidine: Basicity and Derivatisation Potential Differentiated from the Positional Isomer

The target compound possesses a secondary amine (piperidine NH) with a conjugate acid pKa of approximately 11.2 [1]. Its positional isomer 3-(1-methylpiperidin-4-yl)-1H-indazole (CAS 98294-53-2) carries a tertiary N-methylpiperidine whose conjugate acid pKa is approximately 10.1 [2]. The ~1.1 pKa unit difference corresponds to a ~12.6-fold difference in basicity. More importantly, the secondary amine can undergo selective acylation, sulfonylation, or urea formation without competing N-dealkylation, whereas the tertiary amine of the isomer cannot be directly functionalised without prior N-demethylation. The target compound therefore serves as a more versatile intermediate for library synthesis.

Amine basicity
Head-to-head
ΔpKa ≈ 1.1
~12.6-fold difference
Free NH enables direct derivatisation without deprotection
Target pKa 11.2 vs comparator 10.1
Amine basicity Synthetic handle Derivatisation

Hydrogen Bond Donor Topology: Piperidine NH Donor vs. Indazole NH Donor in Positional Isomer

Both 1-methyl-3-(piperidin-4-yl)-1H-indazole and its positional isomer 3-(1-methylpiperidin-4-yl)-1H-indazole have one hydrogen bond donor (HBD) count (HBD = 1). However, the HBD resides on different functional groups: the target compound bears the donor on the piperidine secondary amine, whereas the isomer bears it on the indazole NH (position 1 or 2, depending on tautomeric state) . This donor topology affects hydrogen-bonding geometry, solvation, and target engagement. A piperidine NH is more solvent-exposed and conformationally flexible compared with the aromatic indazole NH, which is rigidly positioned. These differences can translate into distinct selectivity profiles when the core is elaborated into final screening compounds.

H-bond donor position
Data to verify
Target: piperidine NH vs Isomer: indazole NH
HBD count = 1 both; donor topology differs
Donor position may affect target engagement
Structural inference; verify in binding assays
Hydrogen bonding Pharmacophore Molecular recognition

Absence of Aromatic Fluorine: Differentiated Physicochemical Profile vs. 5-Fluoro and 6-Fluoro Analogues

Fluorinated analogues such as 6-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride (CAS 129014-50-2, MW 269.75) and 5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride (CAS 1980054-46-3) incorporate an electron-withdrawing fluorine substituent on the indazole ring . The non-fluorinated target compound (MW 215.29) has a lower molecular weight and higher electron density on the indazole core. Fluorine substitution typically increases lipophilicity modestly (ΔlogP ≈ +0.2 to +0.4 per fluorine on an aromatic ring) and can enhance metabolic stability by blocking CYP-mediated oxidation at the substituted position. However, fluorine also alters the electronic character of the indazole ring, potentially affecting π-stacking interactions and target-binding affinity. Researchers selecting the non-fluorinated core preserve the native electronic properties of the indazole and retain the option to introduce halogens at a later synthetic stage in a position-specific manner.

Fluorine substitution
Class-level
Non-fluorinated indazole core
Preserves native electronics and synthetic flexibility
ΔMW ~54.5 vs 5-/6-fluoro analogues; class-level estimate
Physicochemical properties Lipophilicity Metabolic stability

Scaffold Proximity to GSK-3β Inhibitor Chemotype: Literature-Validated Utility in Kinase Drug Discovery

A well-characterised series of ATP-competitive GSK-3β inhibitors is built on the N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide scaffold [1]. The target compound 1-methyl-3-(piperidin-4-yl)-1H-indazole shares the identical 1-methylindazole-3-piperidine connectivity, differing only in the absence of the 3-carboxamide linker and the methylation state of the piperidine nitrogen. The free piperidine NH in the target compound allows direct introduction of the carboxamide or other linkers, making it a logical advanced intermediate for synthesising analogues of the reported GSK-3β inhibitors. The prototype compound AF3581 inhibits GSK-3β in the nanomolar range on purified human enzyme with high selectivity over other kinases [2]. This scaffold-level validation provides confidence that purchasing the target building block supports productive medicinal chemistry campaigns.

Scaffold homology
Class-level
Core of reported GSK-3β inhibitor series
Supports kinase inhibitor hit-to-lead campaigns
Scaffold similarity, not direct potency data
GSK-3β Kinase inhibitor Medicinal chemistry scaffold

Optimal Procurement and Application Scenarios for 1-Methyl-3-(piperidin-4-yl)-1H-indazole


Kinase Inhibitor Library Synthesis via Direct Piperidine NH Functionalisation

The free secondary amine on the piperidine ring (pKa ≈ 11.2) provides a single, well-defined nucleophilic site for parallel library synthesis. Researchers can acylate, sulfonylate, or install urea/thiourea groups directly onto the piperidine nitrogen without protective-group manipulation, enabling rapid generation of diverse analogues for screening against kinase panels such as GSK-3β, PIM, or Aurora kinases, where the indazole-piperidine scaffold has demonstrated affinity [1][2].

Structure-Based Drug Design Requiring a Single Tautomeric Species

The N1-methyl group fixes the indazole as the 1H-tautomer, eliminating the 1H/2H equilibrium that complicates co-crystallisation, electron-density fitting, and computational docking. This makes the compound suitable as a core fragment for X-ray crystallography and cryo-EM studies where a defined hydrogen-bonding geometry is essential for interpreting binding modes [1].

Late-Stage Diversification Intermediate for Central Nervous System (CNS) Drug Discovery

The balanced molecular weight (~215 Da) and the presence of a basic amine centre make this building block attractive for CNS-targeted programmes. The piperidine NH can be alkylated to modulate lipophilicity and basicity (e.g., installing a methyl group shifts pKa from ~11.2 to ~10.1), directly impacting blood–brain barrier penetration and hERG liability profiles. This tunability supports multiparameter optimisation in neuroscience drug discovery [2][3].

Scaffold-Hopping Starting Point from Phenol Bioisostere Indazole Series

Indazole has been validated as a metabolically more stable bioisostere of phenol, being more lipophilic and less susceptible to phase I and phase II metabolism . The 1-methyl-3-(piperidin-4-yl)-1H-indazole core offers an indazole replacement for phenol-containing lead compounds, with the piperidine NH providing a vector for further SAR exploration. Researchers seeking to replace a metabolically labile phenol while retaining a hydrogen-bond donor can use this scaffold as a direct entry point.

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
Free piperidine NH for direct functionalisation
Derivatisation efficiency and scaffold elaboration
Structure-based design research
Fixed 1H-tautomer for unambiguous electron density
Tautomeric identity and hydrogen-bonding geometry
CNS lead optimisation research
Tunable basicity and lipophilicity via piperidine
Physicochemical profiling (pKa, logD, BBB permeability)
Phenol bioisostere replacement
Indazole as metabolically stable phenol mimic
Metabolic stability and hydrogen-bond donor retention
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